molecular formula C15H11ClF3N3 B1412484 N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline CAS No. 1823182-60-0

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline

Cat. No.: B1412484
CAS No.: 1823182-60-0
M. Wt: 325.71 g/mol
InChI Key: KOACNIRCRGTYAH-UHFFFAOYSA-N
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Description

N-((8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline (CAS: 860785-05-3) is an imidazo[1,2-a]pyridine derivative characterized by a trifluoromethyl group at position 6, a chlorine substituent at position 8, and an aniline-linked methyl group at position 2 of the heterocyclic core. Computational studies suggest it may act as a selective GLP-1 receptor (GLP-1R) agonist, showing promise for diabetes therapy . Additionally, derivatives of this scaffold have been explored as pesticides, such as fluazaindolizine analogs targeting plant-parasitic nematodes . Its molecular weight is 311.70 g/mol (C₁₄H₉ClF₃N₃), and related intermediates like 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS: 353258-35-2) exhibit a melting point of ~188°C (decomposition) .

Properties

IUPAC Name

N-[[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c16-13-6-10(15(17,18)19)8-22-9-12(21-14(13)22)7-20-11-4-2-1-3-5-11/h1-6,8-9,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACNIRCRGTYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved by reacting 2-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the chloro group: The chloro group is introduced via chlorination using reagents like thionyl chloride.

    Coupling with aniline: The final step involves coupling the imidazo[1,2-a]pyridine intermediate with aniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced analogs with hydrogen replacing the chloro or trifluoromethyl groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as protein kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline are compared below with analogous imidazo[1,2-a]pyridine derivatives:

Table 1: Structural and Pharmacological Comparison

Compound Name Structural Features Pharmacological Activity/Properties References
This compound 8-Cl, 6-CF₃, 2-(anilinomethyl) substituents Potential GLP-1R agonist; high logP (5.6) limits drug-likeness (Lipinski’s rule violation)
3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl cyclohexanecarboxylate Cyclohexanecarboxylate at position 3-phenyl Strong binding affinity to GLP-1R (PDB IDs: 5VAI, 6B3J); high logP (>5.6)
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine (13A) 4-Fluorophenyl, 6-methyl substituents Antibacterial/antifungal activity; compared to fluconazole and ciprofloxacin
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (S8) 4-Chlorophenyl, N-methylbenzamide side chain Synthesized via methylamine substitution; melting point 225–227°C
4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13) Pyridinyl, 7-methyl, 4-fluoroaniline groups Optimized for visceral leishmaniasis; synthesized via reported methods
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine 8-Br, 6-Cl, 3-NO₂ substituents Antitrypanosomal activity; synthesized via Suzuki-Miyaura coupling

Key Findings

Substituent Effects on Bioactivity: The trifluoromethyl group at position 6 enhances metabolic stability and hydrophobic interactions in target binding, as seen in GLP-1R agonists . However, this group increases logP values beyond Lipinski’s limits (>5), reducing drug-likeness . Chlorine at position 8 improves electrophilicity and binding to parasitic enzymes (e.g., antitrypanosomal derivatives) .

Synthetic Pathways: Microwave-assisted Suzuki-Miyaura coupling is commonly used for aryl substitutions (e.g., 8-aryl derivatives) . Nitration and sulfonation steps are critical for introducing nitro and sulfonyl groups, as in antitrypanosomal analogs .

Pharmacological Divergence :

  • While this compound targets metabolic receptors, fluoro-substituted analogs (e.g., 13A) exhibit antimicrobial activity .
  • Pesticidal derivatives (e.g., IN-R2W56) prioritize environmental stability over mammalian toxicity profiles .

Biological Activity

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline is a compound that has gained attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound's chemical structure is characterized by the presence of an imidazo[1,2-a]pyridine moiety with a chlorine atom and a trifluoromethyl group. The molecular formula is C15H13ClF3N2, with a molecular weight of approximately 325.71 g/mol. Below is a summary of its chemical identifiers:

PropertyDetails
CAS Number178488-36-3
Molecular FormulaC15H13ClF3N2
Molecular Weight325.71 g/mol
IUPAC NameThis compound
PubChem CID5260659

The primary biological activity of this compound is attributed to its interaction with the glucagon-like peptide 1 receptor (GLP-1R) . Upon activation, GLP-1R triggers a cascade of biochemical reactions that enhance insulin secretion and regulate blood glucose levels, making this compound a candidate for diabetes management .

Biochemical Pathways:

  • Activation of GLP-1R leads to increased GLP-1 secretion.
  • Modulation of the insulin signaling pathway.

Antidiabetic Potential

In pharmacological studies, derivatives of this compound have shown significant ability to activate GLP-1R in vitro. For instance, specific derivatives resulted in increased GLP-1 secretion, which is crucial for managing blood glucose levels in diabetic patients. This suggests potential therapeutic applications in diabetes management.

Antimicrobial and Antifungal Properties

The compound has also been investigated for its antimicrobial and antifungal properties. Research indicates that it exhibits effective inhibition against various pathogens, suggesting its potential as an antimicrobial agent in both clinical and agricultural settings.

Case Study 1: GLP-1R Activation

In a study focusing on the pharmacological effects of derivatives from this compound, researchers found that certain derivatives significantly enhanced GLP-1 secretion. This finding highlights the compound's potential role in diabetes management by improving glycemic control through GLP-1R activation.

Case Study 2: Agricultural Applications

Another study evaluated the nematicidal activity of the compound. Results demonstrated that it effectively reduced nematode populations in treated soils and significantly decreased root damage caused by nematodes. This showcases its potential as a biopesticide in agricultural applications.

Research Findings

Recent investigations have aimed at optimizing the potency and selectivity of various derivatives derived from this compound. These studies focus on enhancing therapeutic outcomes while minimizing side effects associated with existing treatments.

Q & A

Basic Question: What are the optimized synthetic routes for N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline, and how do reaction conditions influence yields?

Answer:
The synthesis typically involves multi-step reactions. A key intermediate, ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (F3), is synthesized via condensation of ethyl bromopyruvate (F1) with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) under reflux conditions, achieving a yield of ~87% . Subsequent functionalization includes nucleophilic substitution or reductive amination to introduce the aniline moiety. For example, glacial acetic acid-catalyzed Schiff base formation between aldehydes and aryl amines (e.g., p-anisidine) in methanol, followed by reduction with NaBH4, can yield aminomethyl derivatives . Critical parameters include temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants to minimize side products.

Basic Question: What spectroscopic and analytical methods are validated for characterizing this compound?

Answer:
Structural confirmation relies on:

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Peaks for imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and trifluoromethyl groups (δ ~120–125 ppm in <sup>13</sup>C) are diagnostic .
  • HRMS (ESI) : Exact mass determination (e.g., [M+H]<sup>+</sup> for C14H10ClF3N3 requires precision within 3 ppm error) ensures molecular formula validation .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm<sup>−1</sup>) and C-Cl (550–750 cm<sup>−1</sup>) confirm functional groups .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Answer:
Discrepancies often arise from divergent reaction conditions or purification methods. For instance:

  • Byproduct Analysis : LC-MS or TLC monitoring identifies intermediates (e.g., unreacted F2 or over-alkylated derivatives). Adjusting the molar ratio of F1:F2 from 1:1 to 1:1.2 reduces residual F2 .
  • Solvent Optimization : Replacing methanol with DMF in Schiff base reactions improves solubility of hydrophobic intermediates, reducing tar formation .
  • Catalyst Screening : Substituting glacial acetic acid with Lewis acids (e.g., ZnCl2) may enhance reaction rates and selectivity .

Advanced Question: What methodologies enable radioisotope labeling of this compound for pharmacokinetic studies?

Answer:
Radioiodination can be achieved via iododestannylation :

  • Procedure : React a tributylstannyl precursor (e.g., N,N-dimethyl-4-(6-(tributylstannyl)imidazo[1,2-a]pyridin-2-yl)aniline) with [<sup>123/125</sup>I]NaI in the presence of H2O2 as an oxidant. Purify via HPLC (C18 column, acetonitrile/water gradient) to isolate the labeled product .
  • Challenges : Ensure radiochemical purity (>95%) by optimizing reaction time (30–60 min) and minimizing free iodine contamination using scavengers like Na2S2O5.

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies : Target METTL3 methyltransferase (PDB: 7L3A) or cytochrome P450 enzymes to predict binding affinities. The trifluoromethyl group may enhance hydrophobic interactions in enzyme pockets .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. For example, electron-withdrawing groups (e.g., -CF3) improve membrane penetration in Gram-negative bacteria .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–5) and solubility to prioritize derivatives with favorable pharmacokinetics .

Advanced Question: What strategies mitigate degradation during long-term stability studies?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). HPLC-MS identifies degradation products (e.g., hydrolyzed amides or oxidized imidazole rings) .
  • Stabilization : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon (-20°C) reduces photolytic and oxidative decomposition .

Advanced Question: How can researchers validate hypothesized mechanisms of action in cellular models?

Answer:

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to METTL3 or other targets. A shift in protein melting temperature indicates compound-target interaction .
  • CRISPR Knockout : Generate METTL3-KO cell lines to compare compound efficacy vs. wild-type, confirming target specificity .
  • Metabolomics : LC-MS-based profiling of m<sup>6</sup>A RNA methylation levels quantifies on-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline
Reactant of Route 2
Reactant of Route 2
N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.